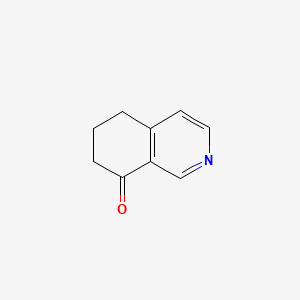

6,7-dihydro-5H-isoquinolin-8-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dihydro-5H-isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZAOWUFFCIBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC=C2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455302 | |

| Record name | 6,7-dihydro-5H-isoquinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21917-88-4 | |

| Record name | 6,7-dihydro-5H-isoquinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21917-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-isoquinolin-8-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6,7-dihydro-5H-isoquinolin-8-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document compiles available data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Core Physicochemical Data

This compound is a bicyclic heterocyclic compound with the CAS Number 21917-88-4.[1][2] Its structure consists of a dihydropyridine ring fused to a pyridine ring, forming the isoquinoline backbone, with a ketone functional group at position 8.[1] This compound serves as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[1]

The following table summarizes the key physicochemical properties of this compound. It is important to note that while many computed properties are available, experimentally determined data such as melting and boiling points are not well-documented in the provided search results. For context, the experimental data for its structural isomer, 6,7-Dihydro-5H-quinolin-8-one (CAS: 56826-69-8), are sometimes mistakenly attributed to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | ~147.17 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [1][3] |

| InChI Key | WFZAOWUFFCIBNP-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1CC2=C(C=NC=C2)C(=O)C1 | [3] |

| Polar Surface Area | 30 Ų (Computed) | [3] |

| XLogP3 | 1.1 (Computed) | [3] |

| Hydrogen Bond Donor Count | 0 (Computed) | [3] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [3] |

| Rotatable Bond Count | 0 (Computed) | [3] |

Methodologies for Experimental Determination

While specific experimental protocols for this compound are not detailed in the provided literature, this section outlines standard laboratory procedures for determining key physicochemical properties relevant to this class of organic compounds.

2.1 Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid.[4] This physical property is a crucial indicator of purity.

-

Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is typically used.[4]

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[5] A pure substance will typically have a sharp melting point with a narrow range (1-2°C).

-

2.2 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4]

-

Apparatus: A simple distillation apparatus is commonly used, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[4]

-

Procedure:

-

The liquid sample is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[4]

-

The liquid is heated, and as it boils, the vapor rises.

-

The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[4] The vapor is then cooled by the condenser and collected in the receiving flask.[4]

-

2.3 Determination of Partition Coefficient (LogP)

The partition coefficient (P) or distribution coefficient (D) is a measure of a compound's differential solubility between two immiscible phases, typically a lipidic (e.g., octanol) and an aqueous phase.[6] LogP is a critical parameter in drug development for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Shake-Flask Method (General Protocol):

-

A solution of the compound is prepared in one of the solvents (e.g., water).

-

An equal volume of the second, immiscible solvent (e.g., 1-octanol) is added to a separatory funnel.

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

The layers are allowed to separate.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]

-

Visualizations: Workflows and Relationships

3.1 Role in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry.[1] Its rigid bicyclic structure provides a defined three-dimensional orientation for adding various functional groups, which is advantageous for targeted binding to biological molecules like enzymes and receptors. The following diagram illustrates its central role as a synthetic intermediate in the drug discovery process.

3.2 Experimental Workflow: Melting Point Determination

The following diagram outlines the standard workflow for determining the melting point of a solid organic compound in a laboratory setting. This process is fundamental for characterizing synthetic products and assessing their purity.

References

- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]

- 2. This compound - Buy 6, C9H9NO, 7-Dihydro-5H-isoquinolin-8-one Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 3. This compound | C9H9NO | CID 11105511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Potential of the Isoquinolinone Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction

The isoquinolinone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting potent and diverse biological activities.[1][2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the vast therapeutic potential of isoquinolinone derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, demonstrating efficacy against a variety of cancer cell lines.[1][3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][4]

Quantitative Data: Anticancer Activity of Isoquinolinone Derivatives

The following table summarizes the cytotoxic activity of various isoquinolinone derivatives against a panel of human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | lgGI50 = -5.18 (average) | [1] |

| Narciclasine | NCI-60 panel | 0.046 (mean IC50) | [1] |

| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to doxorubicin | [1] |

| Lamellarin D | DU-145 (Prostate) | 0.038 - 0.110 | [3] |

| Lamellarin K | LNCaP (Prostate) | 0.038 - 0.110 | [3] |

| Lamellarin M | K562 (Leukemia) | 0.038 - 0.110 | [3] |

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [5] |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [5] |

| Isoquinoline-tethered quinazoline (14a) | SKBR3 (Breast) | 0.103 | [6] |

Signaling Pathways in Anticancer Activity

Isoquinolinone derivatives exert their anticancer effects by targeting key signaling pathways crucial for cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Certain isoquinolinone derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[8]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[2] Inhibition of this pathway by certain 3-acyl isoquinolin-1(2H)-ones can lead to cell cycle arrest and apoptosis.[3]

References

- 1. MTT Assay Principle [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 6,7-dihydro-5H-isoquinolin-8-one Derivatives: A Technical Guide

The 6,7-dihydro-5H-isoquinolin-8-one core structure is a versatile scaffold in medicinal chemistry, serving as a foundational element for the development of novel therapeutic agents across a spectrum of diseases.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional framework, making it an ideal starting point for designing molecules that can interact with high specificity and affinity to biological targets like enzymes and receptors.[1] Research into derivatives of this scaffold has unveiled a range of potential therapeutic applications, including anticancer, neuroprotective, and anti-atherosclerotic activities.[1][2] This technical guide delves into the key therapeutic targets identified for this compound derivatives, presenting quantitative data, experimental protocols, and associated signaling pathways.

Key Therapeutic Targets and Associated Derivatives

The therapeutic potential of this compound derivatives stems from their ability to modulate the activity of several key proteins implicated in disease pathogenesis. These targets include enzymes, receptors, and transporters.

ATP-binding Cassette Transporter A1 (ABCA1) in Atherosclerosis

Therapeutic Rationale: The upregulation of ATP-binding cassette transporter A1 (ABCA1) is a promising strategy for the prevention and treatment of atherosclerosis. ABCA1 facilitates the efflux of cholesterol from macrophages, a critical step in preventing the formation of foam cells, which are a hallmark of atherosclerotic plaques.[2]

Derivative Class: 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives.

A series of these derivatives have been synthesized and evaluated for their capacity to enhance ABCA1 expression.[2] One notable compound from this series demonstrated significant activity in activating the ABCA1 promoter.[2]

Quantitative Data:

| Compound ID | ABCA1 Promoter Activation (Fold Increase) | Cell Line | Reference |

| Compound 3 | 2.50 | RAW264.7 macrophages | [2] |

Experimental Protocol: ABCA1 Promoter Luciferase Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the ABCA1 promoter region using a suitable transfection reagent.

-

Treatment: Following transfection, cells are treated with varying concentrations of the 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives for 24 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to total protein concentration.

-

Data Analysis: The fold increase in luciferase activity relative to vehicle-treated control cells is calculated to determine the extent of ABCA1 promoter activation.

Signaling Pathway:

Human Epidermal Growth Factor Receptor 2 (HER2) in Cancer

Therapeutic Rationale: Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant subset of breast and other cancers. Its overexpression leads to uncontrolled cell proliferation and tumor growth, making it a critical therapeutic target.[3]

Derivative Class: Isoquinoline-tethered quinazoline derivatives.

A novel series of these derivatives have been synthesized to achieve high selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR), a common challenge in developing HER2 inhibitors.[3]

Quantitative Data:

| Compound ID | HER2 Kinase Inhibition (IC50, nM) | EGFR Kinase Inhibition (IC50, nM) | Cell Line | Reference |

| 14f | Data not specified | Data not specified | SKBR3 | [3] |

Note: While the reference indicates enhanced selectivity, specific IC50 values were not provided in the abstract.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human HER2 and EGFR kinase domains are used. A suitable peptide substrate is prepared in assay buffer.

-

Compound Preparation: The isoquinoline-tethered quinazoline derivatives are serially diluted to various concentrations.

-

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway:

RET Tyrosine Kinase in Cancer

Therapeutic Rationale: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Activating mutations or rearrangements in the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers.

Derivative Class: 5,6,7,8-Tetrahydro-isoquinolines bearing a 2-nitrophenyl group.

These derivatives have been synthesized and evaluated for their antiproliferative activity and their ability to induce apoptosis and cell cycle arrest.[4] Molecular docking studies have suggested their potential to inhibit the RET enzyme.[4]

Quantitative Data:

| Compound ID | Antiproliferative Activity (IC50, µM) - HEPG2 | Antiproliferative Activity (IC50, µM) - HCT116 | RET Binding Energy (kcal/mol) | Reference |

| 3 | Most potent against HEPG2 | - | -5.2 | [4] |

| 7 | - | - | -5.6 | [4] |

| 9c | - | Superior efficacy against HCT116 | - | [4] |

| Alectinib (standard) | - | - | -7.2 | [4] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cancer cell lines (e.g., HEPG2) are cultured and treated with the test compounds for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle progression.

Logical Relationship Diagram:

Broader Therapeutic Potential

Beyond these specific targets, derivatives of the this compound scaffold have shown promise in other therapeutic areas, although the specific molecular targets are not always as clearly defined in the initial literature. These areas include:

-

Neuroprotection: The isoquinoline framework is present in many natural alkaloids with neurological activity, and synthetic derivatives are being explored for their potential to treat neurodegenerative diseases.[1][5]

-

Antiviral and Antimicrobial Activity: The versatile nature of the isoquinoline scaffold allows for the generation of large libraries of compounds for screening against various pathogens.[1][5]

-

Anti-inflammatory Effects: Some isoquinoline derivatives have demonstrated the ability to inhibit inflammatory mediators like TNF-α.[5]

Conclusion

The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with diverse and potent biological activities. The key therapeutic targets identified to date, including ABCA1, HER2, and RET kinase, highlight the broad applicability of this chemical framework in addressing major diseases such as atherosclerosis and cancer. Further exploration of this scaffold, including the synthesis of new derivatives and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this exciting area.

References

- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Isomers of 6,7-dihydro-5H-isoquinolin-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-isoquinolin-8-one core is a privileged heterocyclic scaffold that serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs and isomers of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of key compounds are provided, alongside a quantitative analysis of their biological effects. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research strategies associated with this important chemical entity.

Introduction to the this compound Scaffold

This compound, with the CAS Number 21917-88-4, is a bicyclic heterocyclic compound. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold in medicinal chemistry for interaction with biological targets.[1] A key structural isomer is 6,7-dihydro-5H-quinolin-8-one (CAS Number 56826-69-8), which features a quinoline core instead of an isoquinoline core.[1] The dihydroisoquinolinone framework is recognized as a "privileged structure," capable of binding to multiple biological targets, leading to a wide range of therapeutic applications.[1] Derivatives of this scaffold have shown potential as anticancer, antiviral, and neuroprotective agents.[1]

Structural Analogs and Isomers

Core Structure and Key Isomer

The core structure of this compound consists of a dihydropyridine ring fused to a pyridine ring. The primary isomer of interest is 6,7-dihydro-5H-quinolin-8-one.

-

This compound: The nitrogen atom is at position 2 of the bicyclic system.

-

6,7-dihydro-5H-quinolin-8-one: The nitrogen atom is at position 1 of the bicyclic system.

Key Classes of Analogs

Systematic modifications of the this compound core at the ketone group or the nitrogen atom have generated diverse libraries of derivatives.[1] Two prominent classes of analogs with distinct biological activities are highlighted in this guide:

-

5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives: These tetracyclic compounds have been investigated for their ability to up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport.

-

Substituted Isoquinolin-1-one Derivatives: Various analogs with substitutions on the isoquinoline ring have been synthesized and evaluated for their anticancer activity.

Data Presentation: Biological Activity of Analogs

The biological activities of representative analogs are summarized in the tables below for comparative analysis.

Table 1: ABCA1 Promoter Activation by 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives

| Compound ID | Structure | ABCA1 Promoter Activation (Fold Change) |

| 1 | 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.00 |

| 3 | 9-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2.50 |

| 4 | 9-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.57 |

| 5 | 10-fluoro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.80 |

| 7 | 10-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2.10 |

| 12 | 11-methoxy-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.60 |

| 13 | 12-chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.90 |

| 16 | 12-(trifluoromethyl)-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2.20 |

| 24 | 3-phenyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 1.20 |

Data extracted from a study on novel non-lipogenic ABCA1 up-regulators. The activity is presented as the fold-change in ABCA1 promoter activation in a luciferase reporter assay in HepG2 cells.

Table 2: Anticancer Activity of Substituted Isoquinolinone Analogs

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |

| Lamellarin D | Pyrrolo[2,1-a]isoquinoline derivative | Prostate (DU-145) | 0.038 - 0.110 |

| Lamellarin K | Pyrrolo[2,1-a]isoquinoline derivative | Various | 0.038 - 0.110 |

| Lamellarin M | Pyrrolo[2,1-a]isoquinoline derivative | Various | 0.038 - 0.110 |

| GM-3-18 | Tetrahydroisoquinoline derivative (4-chloro substitution) | Colon Cancer | 0.9 - 10.7 |

| GM-3-121 | Tetrahydroisoquinoline derivative (4-ethyl substitution) | - | - |

| Compound 15 | O-(3-hydroxypropyl) substituted isoquinolin-1-one | Various | - |

IC50 values represent the concentration required to inhibit 50% of cell growth. Data compiled from various studies on the anticancer activities of isoquinoline derivatives.[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of the core structure and its key analogs are provided below.

Synthesis of the Core Intermediate: 7,8-dihydroquinolin-5(6H)-one (Isomer of the target scaffold)

This protocol describes a method for preparing the quinoline isomer, which is a common precursor in the synthesis of various derivatives.

Reaction: Baylis-Hillman adduct reaction with 1,3-cyclohexanedione followed by cyclization with an ammonium source.

Materials:

-

2-(acetoxy-(3-phenyl))methyl acrylate (Baylis-Hillman adduct)

-

5,5-dimethyl-1,3-cyclohexanedione

-

Potassium carbonate

-

Acetone

-

Ammonium acetate

-

95% Ethanol

Procedure:

-

To a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 9.36 g (40 mmol) of 2-(acetoxy-(3-phenyl))methyl acrylate, 5.60 g (40 mmol) of 5,5-dimethyl-1,3-cyclohexanedione, 2.76 g (20 mmol) of potassium carbonate, and 37.44 g of acetone.

-

Stir the mixture at 56°C for 4 hours.

-

Add 3.08 g (40 mmol) of ammonium acetate and continue the reaction for 1 hour.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from 95% ethanol to yield 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Synthesis of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives

This protocol outlines the final cyclization step to form the tetracyclic ABCA1 up-regulator analogs.

General Procedure:

-

A mixture of the appropriate anthranilic acid (1.2 mmol) and this compound (1.0 mmol) in phosphorus oxychloride (5 mL) is stirred at 100°C for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is slowly poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford the desired 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivative.

Characterization Data for Compound 1:

-

Yield: 1.78%

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (d, J = 7.8 Hz, 1H), 8.17 (d, J = 7.9 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.53 (dt, J = 10.0, 7.4 Hz, 2H), 7.46 (t, J = 7.5 Hz, 1H), 7.41 (d, J = 7.5 Hz, 1H), 4.30 (t, J = 6.5 Hz, 2H), 3.11 (t, J = 6.5 Hz, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 161.05, 149.72, 147.74, 138.17, 134.82, 132.20, 129.52, 128.23, 127.83, 127.75, 127.64, 126.96, 126.75, 120.84, 39.69, 26.87.

-

HRMS (m/z): [M+H]⁺ calcd for C₁₆H₁₂N₂O, 249.1028; found, 249.0856.

Mandatory Visualizations

Signaling Pathway: ABCA1-Mediated Cholesterol Efflux

The following diagram illustrates the signaling cascade initiated by the interaction of Apolipoprotein A-I (ApoA-I) with the ABCA1 transporter, a pathway targeted by some analogs of this compound. The upregulation of ABCA1 is a key therapeutic strategy for preventing atherosclerosis.

Experimental Workflow: Synthesis and Evaluation of Analogs

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel analogs based on the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of 6,7-dihydro-5H-isoquinolin-8-one using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-dihydro-5H-isoquinolin-8-one is a valuable heterocyclic building block in medicinal chemistry, serving as a scaffold for the synthesis of various bioactive molecules.[1] Its purity is crucial for the successful synthesis of downstream compounds and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following table summarizes typical conditions used for the purification of related isoquinoline derivatives by silica gel column chromatography. These examples provide a strong basis for the development of a robust purification protocol for the target compound.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Isoquinoline Derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | [2][3] |

| Isoquinoline Alkaloids | Silica Gel | Petroleum Ether/Ethyl Acetate | [4] |

| N-substituted isoquinolines | Silica Gel | Hexane/Ethyl Acetate | [5] |

| General Organic Compounds | Silica Gel | Dichloromethane or Hexane/Ethyl Acetate | [6][7] |

Experimental Protocols

This protocol details the materials and methodology for the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography, 200-300 mesh)[4]

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Dichloromethane (ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed)

-

Collection tubes/flasks

-

Rotary evaporator

Protocol:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the dissolved mixture onto a TLC plate.

-

Develop the TLC plate using a solvent system with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[7]

-

Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

-

-

Column Preparation (Slurry Method):

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.[7]

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[6][7]

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).[6] The amount of silica gel should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.[7]

-

Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.[6][7]

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

-

Add a thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.[6][7]

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[6][7] Carefully apply the solution to the top of the silica gel column using a pipette.[6]

-

Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the prepared column.[7]

-

-

Elution and Fraction Collection:

-

Begin elution with the starting mobile phase determined by TLC analysis (e.g., 10% ethyl acetate in hexane).

-

Collect fractions in appropriately sized test tubes or flasks.[6]

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., 20%, 30%, 50% ethyl acetate in hexane) to elute compounds with higher polarity.[6]

-

Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

-

-

Analysis of Fractions and Product Isolation:

-

Spot the collected fractions on TLC plates to identify those containing the pure this compound.

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

-

Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

-

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound using column chromatography.

Caption: Experimental workflow for column chromatography purification.

References

- 1. This compound | 21917-88-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

Application Note: HPLC-MS Analysis of 6,7-dihydro-5H-isoquinolin-8-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and selective analysis of 6,7-dihydro-5H-isoquinolin-8-one and its derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound serves as a crucial scaffold in medicinal chemistry, with its derivatives showing potential as novel non-lipogenic up-regulators of the ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport. This application note outlines the complete workflow, from sample preparation to data acquisition and analysis, making it a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2][3] Its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Notably, certain derivatives of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one, synthesized from the parent isoquinolinone structure, have been identified as potent activators of the ABCA1 promoter. Upregulation of ABCA1 is a promising therapeutic strategy for preventing atherosclerosis by facilitating the removal of excess cholesterol from cells and inhibiting the formation of foam cells in macrophages.

Given the therapeutic potential of these compounds, a robust and reliable analytical method is essential for their characterization, quantification in biological matrices, and for pharmacokinetic studies. HPLC-MS offers the high sensitivity and selectivity required for these demanding applications. This protocol details a reverse-phase HPLC method coupled with tandem mass spectrometry (MS/MS) for the analysis of this compound and its derivatives.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for preparing standards and for extracting the analytes from a biological matrix such as plasma.

2.1.1. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound or its derivative and dissolve it in 1 mL of methanol (HPLC-MS grade).

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve the desired concentrations for calibration curves.

2.1.2. Extraction from Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4]

-

Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the analyte standard or quality control standard.

-

Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

The following parameters provide a starting point for the analysis and may require optimization for specific derivatives or HPLC-MS systems. A standard C18 column is proposed for good retention and separation of these moderately polar compounds.[5][6][7][8]

2.2.1. HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

2.2.2. Mass Spectrometry Conditions

Positive ion electrospray ionization (ESI+) is recommended due to the presence of the nitrogen atom in the isoquinoline ring, which is readily protonated.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative analysis is performed in MRM mode for enhanced sensitivity and specificity. The precursor ion is the protonated molecule [M+H]⁺, and product ions are generated through collision-induced dissociation (CID). The following tables present representative quantitative data for this compound and a hypothetical derivative.

Table 1: Mass Spectrometry Parameters for Analyte Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 148.07 | 120.08 | 91.05 | 20 |

| Derivative 1 (e.g., a quinazolinone adduct) | 249.10 | 221.10 | 193.11 | 25 |

Table 2: Chromatographic and Performance Data

| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound | 3.5 | 0.1 | 0.5 |

| Derivative 1 | 5.8 | 0.05 | 0.2 |

Note: The data presented are representative and may vary depending on the specific derivative and instrumentation used.

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

Caption: A streamlined workflow for the HPLC-MS analysis of isoquinolinone derivatives.

ABCA1 Signaling Pathway

Derivatives of this compound have been shown to upregulate ABCA1 expression. This process is often mediated by the Liver X Receptor (LXR), a key transcriptional regulator of cholesterol homeostasis. The simplified signaling pathway is illustrated below.

Caption: Activation of the LXR/RXR heterodimer by isoquinolinone derivatives.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its derivatives. The protocol is suitable for applications in drug discovery, including metabolic stability assays and pharmacokinetic studies. The provided methodologies and data serve as a comprehensive guide for researchers working with this important class of therapeutic compounds.

References

- 1. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 6,7-dihydro-5H-isoquinolin-8-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled spectral data for the structural elucidation of 6,7-dihydro-5H-isoquinolin-8-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This heterocyclic ketone is a valuable building block in medicinal chemistry, and precise characterization is crucial for its application in the synthesis of novel therapeutic agents.

Introduction

This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a bicyclic heterocyclic compound.[1] Its structural confirmation is paramount for researchers utilizing it as a starting material. NMR spectroscopy is the most powerful technique for the unambiguous structural analysis of such organic molecules in solution. This document outlines the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra and presents the corresponding spectral data with assignments.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.42 | s | 1H | - | H-1 |

| 7.28 | d | 1H | 5.9 | H-3 |

| 7.09 | d | 1H | 5.9 | H-4 |

| 3.90 | t | 2H | 6.8 | H-5 |

| 2.99 | t | 2H | 6.8 | H-6 |

| 2.20 | - | 2H | - | H-7 |

Note: The signal for H-7 is often observed as a multiplet due to complex coupling. The chemical shifts for aromatic protons generally fall within the δ 6.5–7.5 ppm range, and aliphatic protons are typically observed between δ 2.5–3.5 ppm.[2]

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C-8 (C=O) |

| 152.4 | C-1 |

| 149.2 | C-4a |

| 139.6 | C-3 |

| 121.7 | C-8a |

| 121.3 | C-4 |

| 40.1 | C-5 |

| 38.9 | C-7 |

| 23.1 | C-6 |

Note: The carbonyl carbon (C=O) signal is characteristically found at a downfield chemical shift, typically around 170 ppm or higher.[2]

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: -10 to 220 ppm

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

-

Phasing and Baseline Correction: Manually phase the spectra to obtain a flat baseline. Apply an automatic baseline correction algorithm if necessary.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualization

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR characterization.

References

Synthesis of Novel Anticancer Agents from 6,7-dihydro-5H-isoquinolin-8-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile starting material, 6,7-dihydro-5H-isoquinolin-8-one. The focus is on the synthesis of thiosemicarbazone derivatives, a class of compounds known for their potent anticancer activities. The methodologies, potential mechanisms of action, and representative biological data are presented to guide researchers in the development of novel isoquinoline-based cancer therapeutics.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The this compound moiety, in particular, offers a reactive ketone group that serves as a handle for derivatization, enabling the exploration of a diverse chemical space. One promising avenue is the synthesis of thiosemicarbazones, which are known to exhibit a broad spectrum of anticancer activities. Their mechanism of action is often multifaceted, involving the chelation of essential metal ions, inhibition of key enzymes in DNA synthesis, and induction of cellular apoptosis.[1][2][3]

Synthesis of this compound Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from this compound is a straightforward and efficient process. The general workflow involves the condensation of the ketone with a thiosemicarbazide derivative under acidic conditions. This reaction can be adapted to produce a library of compounds by varying the substituent on the thiosemicarbazide.

References

- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]

- 2. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of Neuroprotective Compounds Using 6,7-Dihydro-5H-isoquinolin-8-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel neuroprotective agents derived from the 6,7-dihydro-5H-isoquinolin-8-one scaffold. This class of compounds has garnered significant interest for its potential in treating neurodegenerative diseases. This guide covers the key mechanisms of action, presents quantitative data for structurally related neuroprotective compounds, and offers detailed experimental protocols for their synthesis and evaluation.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound core structure serves as a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries.[1] Its derivatives have been investigated for a range of therapeutic applications, including neuroprotection.[1] The neuroprotective effects of isoquinoline alkaloids and their derivatives are often attributed to their ability to modulate multiple pathological pathways implicated in neuronal damage, such as oxidative stress, inflammation, and apoptosis.[2] A key mechanism identified for a class of structurally related isoquinolinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cell death pathways.[3][4]

Mechanisms of Neuroprotective Action

The neuroprotective properties of compounds derived from the isoquinolinone scaffold are believed to be multifactorial, targeting key pathways involved in neuronal cell death and survival.

PARP-1 Inhibition

Overactivation of the nuclear enzyme PARP-1 in response to DNA damage, a common event in neurodegenerative conditions like cerebral ischemia, can lead to cellular energy depletion and a form of programmed cell death known as parthanatos.[5][6][7] Potent and selective inhibitors of PARP-1 have demonstrated significant neuroprotective properties in preclinical models.[3][4] Structurally related thieno[2,3-c]isoquinolin-5-one derivatives have been shown to be potent PARP-1 inhibitors, and their neuroprotective efficacy correlates strongly with their PARP-1 inhibitory activity.[3]

Antioxidant and Anti-inflammatory Pathways

Neuroinflammation and oxidative stress are common pathological features of many neurodegenerative diseases.[2] Isoquinoline alkaloids have been shown to exert neuroprotective effects by mitigating these processes.[2]

-

Antioxidant Effects: These compounds can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for scavenging reactive oxygen species (ROS).[2]

-

Anti-inflammatory Effects: Derivatives can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[2]

Data Presentation: Neuroprotective Activity of Thieno[2,3-c]isoquinolin-5-one Derivatives

The following table summarizes the quantitative data on the PARP-1 inhibitory and neuroprotective activities of thieno[2,3-c]isoquinolin-5-one derivatives, which are structurally analogous to the core scaffold of interest. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent neuroprotective compounds.

| Compound | PARP-1 Inhibition IC50 (µM)[3] | Neuroprotection against OGD IC50 (µM)[3] |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 ± 0.1 | 0.15 ± 0.01 |

| 5-hydroxy TIQ-A derivative | 0.39 ± 0.19 | 0.20 ± 0.05 |

| 5-methoxy TIQ-A derivative | 0.21 ± 0.12 | Not Reported |

OGD: Oxygen and Glucose Deprivation, an in vitro model of cerebral ischemia.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative derivative and for key in vitro assays to evaluate neuroprotective efficacy.

Synthesis of a Representative 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivative

This protocol is adapted from the synthesis of related quinazolinone derivatives and can be used as a starting point for the synthesis of novel compounds from the this compound scaffold.[8]

Materials:

-

This compound

-

2-aminobenzamide

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of this compound (1 mmol) and 2-aminobenzamide (1.2 mmol) in a round-bottom flask, add polyphosphoric acid (10 g).

-

Heat the reaction mixture to 140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivative.

-

Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of a test compound to protect neuronal cells from a neurotoxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

-

Cell culture medium (e.g., DMEM/F12) with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]

-

Compound Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.1%). Incubate for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the test compound and to a "toxin-only" control well. Leave the "vehicle-only" control wells untreated.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the concentration of the test compound against cell viability to determine the EC50 (half-maximal effective concentration) for neuroprotection.

In Vitro Apoptosis Assay: Caspase-3/7 Activity

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a commercially available luminescent or fluorescent assay kit.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Neurotoxin

-

Test compound

-

Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

-

White-walled 96-well plates (for luminescent assays) or black-walled 96-well plates (for fluorescent assays)

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Treatment: Seed and treat the cells with the test compound and neurotoxin as described in the MTT assay protocol (steps 1-4).

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Assay Procedure:

-

Allow the 96-well plate containing the cells and the caspase reagent to equilibrate to room temperature.

-

Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase activity. Express the results as a percentage of the neurotoxin-only control to demonstrate the inhibitory effect of the test compound on apoptosis.

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and the experimental workflow for the development of neuroprotective compounds.

Caption: Workflow for neuroprotective compound development.

Caption: PARP-1 mediated cell death pathway.

Caption: Modulation of antioxidant and anti-inflammatory pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Poly (ADP-ribose) polymerase-1 as a promising drug target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles and therapeutic potential of PARP-1 in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Creating Compound Libraries from 6,7-dihydro-5H-isoquinolin-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The starting material, 6,7-dihydro-5H-isoquinolin-8-one, represents a versatile building block for the synthesis of diverse compound libraries. Its reactive ketone and amenable aromatic ring provide multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the generation of compound libraries based on the this compound scaffold. The methodologies described herein are designed to be adaptable for high-throughput synthesis and lead optimization campaigns.

Key Biological Targets and Signaling Pathways

Compound libraries derived from the isoquinoline scaffold have shown significant activity against key targets in cellular signaling pathways implicated in cancer and other diseases. These include:

-

Receptor Tyrosine Kinases (RTKs): Isoquinoline derivatives have been identified as potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5][6][7][8][9][10][11][12][13] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several studies have highlighted the potential of isoquinoline-based compounds to inhibit key kinases within this cascade, offering a promising avenue for the development of anticancer agents.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Isoquinoline derivatives have been shown to modulate this pathway, suggesting their potential in treating diseases driven by aberrant MAPK signaling.

Below are diagrams illustrating the general signaling pathways that can be targeted by compound libraries derived from this compound.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by isoquinoline-based compound libraries.

Experimental Protocols for Library Synthesis

The following protocols describe key reactions for the derivatization of this compound to generate a diverse compound library. These methods are selected for their reliability, versatility, and amenability to parallel synthesis.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

This reaction introduces a versatile handle for further functionalization and has been shown to produce compounds with interesting biological activities.

Caption: Workflow for the Knoevenagel condensation reaction.

Materials:

-

This compound

-

Malononitrile (or other active methylene compounds)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford the desired α,β-unsaturated nitrile derivative.

| Parameter | Value |

| Reaction Time | 2 - 4 hours |

| Temperature | Reflux (~78 °C) |

| Typical Yield | 85 - 95% |

| Purity | >95% after recrystallization |

Protocol 2: Gewald Reaction for the Synthesis of 2-Amino-thiophenes

This one-pot, multi-component reaction is a highly efficient method for constructing substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[14]

Caption: Workflow for the Gewald multi-component reaction.

Materials:

-

This compound

-

Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add a catalytic amount of morpholine (0.2 eq).

-

Stir the mixture at 50 °C for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

| Parameter | Value |

| Reaction Time | 1 - 2 hours |

| Temperature | 50 °C |

| Typical Yield | 70 - 90% |

| Purity | >95% after recrystallization |

Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

This powerful palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly increasing the diversity of the compound library. A prerequisite for this reaction is the presence of a halide (e.g., -Br, -I) or a triflate group on the isoquinoline scaffold, which can be introduced through standard halogenation or triflation procedures.

References

- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Biological Activity Testing of Isoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and standardized protocols for conducting key in vitro assays to evaluate the biological activities of isoquinoline derivatives. The focus is on anticancer, antimicrobial, and enzyme inhibitory activities, which are significant areas of investigation for this class of compounds.[1]

Anticancer and Cytotoxic Activity

Isoquinoline derivatives are a prominent class of heterocyclic compounds extensively studied for their potent anticancer properties.[2][3] Their mechanisms of action often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways essential for cancer cell proliferation and survival.[4][5] Evaluating the cytotoxic and antiproliferative effects of novel isoquinoline derivatives is a critical first step in the anticancer drug discovery process.

Key In Vitro Assays for Anticancer Activity

-

Cell Viability and Cytotoxicity Assay (MTT Assay): Measures the metabolic activity of cells as an indicator of cell viability.[2]

-

Apoptosis Assay (Annexin V/PI Staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Cell Cycle Analysis (Propidium Iodide Staining): Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.[6][7]

Data Presentation: Anticancer Activity of Isoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various isoquinoline derivatives against several cancer cell lines.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound B01002 | SKOV3 (Ovarian) | CCK-8 | 7.65 µg/mL | [8] |

| Compound C26001 | SKOV3 (Ovarian) | CCK-8 | 11.68 µg/mL | [8] |

| Phenylaminoisoquinolinequinone 3b | AGS (Gastric) | MTT | < 1 | [9] |

| Phenylaminoisoquinolinequinone 4b | SK-MES-1 (Lung) | MTT | < 1 | [9] |

| Phenylaminoisoquinolinequinone 5a | J82 (Bladder) | MTT | < 1 | [9] |

| Phenylaminoisoquinolinequinone 7b | AGS (Gastric) | MTT | < 1 | [9] |

| Isoquinoline-isoxazole Hybrid 1a | A549 (Lung) | Not Specified | 1.43 | [5] |

| Isoquinoline-isoxazole Hybrid 1b | A549 (Lung) | Not Specified | 1.75 | [5] |

| Isoquinoline-isoxazole Hybrid 1c | A549 (Lung) | Not Specified | 3.93 | [5] |

Experimental Protocols: Anticancer Assays

This colorimetric assay assesses cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][10]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Isoquinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Remove the old medium and add 100 µL of the diluted compounds to the wells. Include vehicle control (DMSO) and untreated control wells.[4] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce MTT to formazan crystals.[10][11]

-

Formazan Solubilization: Carefully remove the medium containing MTT.[12] Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan crystals.[11][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[12][14] A reference wavelength of >650 nm can be used to subtract background.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.[6]

Caption: Workflow of the MTT assay for cell viability.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by non-viable cells.[4][6]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the isoquinoline derivative at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.[3] Wash the cells twice with cold PBS.[6]

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[15] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][6]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4][6] Analyze the samples by flow cytometry within one hour.[6]

-

Interpretation:

Caption: Simplified intrinsic apoptosis pathway.[4]